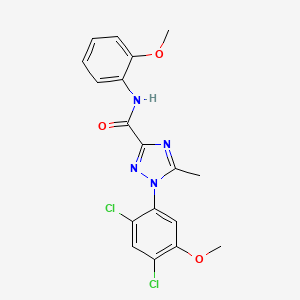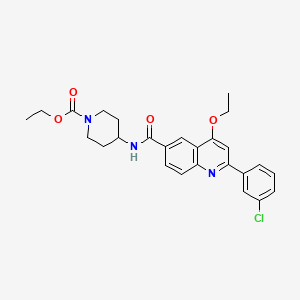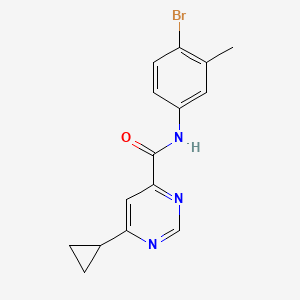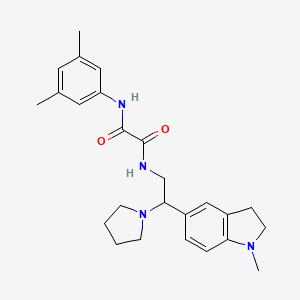
1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Triazole derivatives are synthesized through various methods, including the click chemistry approach, which offers a straightforward route to 1,2,3-triazoles. For instance, the synthesis of related triazole compounds involves reactions between azides and terminal alkynes or the condensation of chloralamides with hydrazine hydrate, leading to high yields of 1,2,4-triazoles (Chen, Liu, & Chen, 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and its geometric parameters, crucial for understanding the compound's chemical behavior (Lu et al., 2018).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including isomerization and alkylation, leading to the formation of new compounds with potentially significant biological activities. For example, the alkylation of triazole derivatives can result in the formation of substituted amides, showcasing the chemical versatility of these compounds (Shtabova et al., 2005).
Applications De Recherche Scientifique
Diverse Biological Activities
The triazole derivatives, including 1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, are recognized for their diverse biological activities. Studies have highlighted their significance in creating new drugs due to their broad spectrum of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, and their effectiveness against neglected diseases (Ferreira et al., 2013).
Synthetic Routes and Chemical Modeling
The synthesis of 1,2,3-triazoles and their derivatives, including the 1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, has been a focal point of research. The synthetic routes for these compounds have been explored in-depth, considering their vast applications in drug discovery, material science, and bioconjugation. The chemistry of triazoles involves various synthetic protocols utilizing copper and non-copper catalysts, and different solvents and substrates, opening new pathways for developing biologically active triazoles (Kaushik et al., 2019; Ohloblina, 2022).
Industrial Applications
The 1,2,4-triazole derivatives have been utilized across various industries. They are used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials, and as anti-corrosion additives. Moreover, their applications extend to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, which are used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical Significance
The structural significance of 1,2,4-triazole in pharmaceuticals is immense, with their scaffolds being part of numerous biologically important compounds. These scaffolds are vital in drug-discovery studies against cancer cells, microbes, and various diseases in the human body. The research underlines the strategies for the synthesis of these compounds and encourages further exploration to discover new drug candidates (Nasri et al., 2021).
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-10-21-17(18(25)22-13-6-4-5-7-15(13)26-2)23-24(10)14-9-16(27-3)12(20)8-11(14)19/h4-9H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGOLGJVGKCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)
![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)


![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)



![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)
![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)
